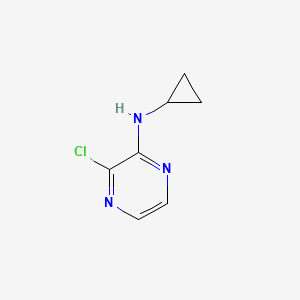

3-Chloro-N-cyclopropylpyrazin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

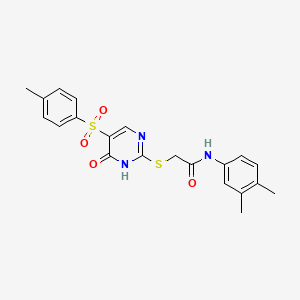

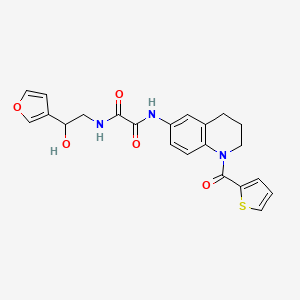

3-Chloro-N-cyclopropylpyrazin-2-amine is a chemical compound with the CAS Number: 1209458-10-5 . It has a molecular weight of 169.61 and its IUPAC name is 3-chloro-N-cyclopropyl-2-pyrazinamine . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8ClN3/c8-6-7(10-4-3-9-6)11-5-1-2-5/h3-5H,1-2H2,(H,10,11) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a liquid with a molecular weight of 169.61 . Its IUPAC name is 3-chloro-N-cyclopropyl-2-pyrazinamine .Wissenschaftliche Forschungsanwendungen

Nucleophilic Substitution Reactions

3-Chloro-N-cyclopropylpyrazin-2-amine exhibits notable reactivity in nucleophilic substitution reactions. For instance, primary and secondary aliphatic amines, as well as heterocyclic amines, can readily replace the chlorine atom in related structures like 2-chloro-3-cyanopyridines, leading to the formation of 2-aminopyridines. This reactivity paves the way for the synthesis of various heterocyclic compounds, such as hydrazinopyridines, pyridopyrazoles, azidopyridines, and pyridotetrazoles (Bomika et al., 1976).

Chemical Synthesis and Biological Activity

In the realm of chemical synthesis, structures similar to this compound serve as substrates or intermediates in the formation of complex, bioactive molecules. For example, 2-chloro-3-cyanopyrazine is a substrate in the synthesis of tuberculostatic pyrazine derivatives. Such compounds, after undergoing further chemical transformations, have demonstrated significant in vitro tuberculostatic activity, highlighting their potential in medical applications (Foks et al., 2005).

Diverse Heterocyclic Synthesis

The compound is integral in the synthesis of diverse heterocyclic structures. It's employed in sophisticated synthetic sequences leading to the production of novel compounds with various biological activities. Notably, certain derivatives synthesized from similar compounds have shown promising antimicrobial activities, indicating their potential in addressing bacterial infections (Behbehani et al., 2011).

Eigenschaften

IUPAC Name |

3-chloro-N-cyclopropylpyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-6-7(10-4-3-9-6)11-5-1-2-5/h3-5H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAMOVAJVHYIDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=CN=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,5-dimethylphenyl)-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2564564.png)

![N-(2-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2564573.png)

![3-[1-(2-Chloroacetyl)azetidin-3-ylidene]pyrrolidine-2,5-dione](/img/structure/B2564576.png)

![Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2564582.png)

![2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2564584.png)